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Compound of Interest

Compound Name: 2-Chloro-5-iodotoluene

Cat. No.: B057329 Get Quote

2-Chloro-5-iodotoluene, with the chemical formula C₇H₆ClI, is a disubstituted toluene

derivative. The molecule consists of a benzene ring substituted with a methyl group, a chlorine

atom, and an iodine atom. The substituents are arranged with the chlorine at position 2, the

methyl group at position 1, and the iodine atom at position 5. This substitution pattern makes it

a versatile intermediate, offering distinct reactivity at the C-I and C-Cl bonds for sequential

functionalization.

Data Presentation
The key physicochemical properties of 2-Chloro-5-iodotoluene are summarized in the table

below for easy reference.
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Property Value Reference(s)

CAS Number 116632-41-8 [1]

Molecular Formula C₇H₆ClI [2]

Molecular Weight 252.48 g/mol [2]

Appearance
Colorless to yellow or brown

liquid; low melting solid
[2]

Boiling Point 239 °C (lit.)

Density 1.81 g/mL at 25 °C (lit.)

Refractive Index (n₂₀/D) 1.624 (lit.)

Flash Point 110 °C (230 °F) - closed cup

InChI
1S/C7H6ClI/c1-5-4-6(9)2-3-

7(5)8/h2-4H,1H3

SMILES Cc1cc(I)ccc1Cl

Synthesis of 2-Chloro-5-iodotoluene
The most effective and regioselective method for the synthesis of 2-Chloro-5-iodotoluene is

through the diazotization of 2-chloro-5-aminotoluene, followed by a Sandmeyer-type reaction

with an iodide salt. This classic transformation allows for the precise installation of the iodine

atom at the desired position.

Synthetic Workflow
The logical workflow for the synthesis is depicted below. The process begins with the

diazotization of the primary aromatic amine using sodium nitrite in an acidic medium to form a

stable diazonium salt. This intermediate is then treated with potassium iodide to substitute the

diazonium group with iodine, yielding the final product.
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Starting Material Diazotization Reagents

Intermediate Iodination Reagent

Final Product

2-Chloro-5-aminotoluene

2-Chloro-5-methylbenzenediazonium salt

 Step 1:
 Diazotization 

NaNO₂, aq. p-TsOH or HCl Acetonitrile (Solvent)

2-Chloro-5-iodotoluene

 Step 2:
 Iodination (Sandmeyer-type) 

KI, aq.

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Chloro-5-iodotoluene via diazotization.

Experimental Protocol: Synthesis via Diazotization
This protocol is adapted from a general, high-yield procedure for the one-pot diazotization-

iodination of aromatic amines.[3]

Materials:

2-Chloro-5-aminotoluene

p-Toluenesulfonic acid (p-TsOH)
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Sodium nitrite (NaNO₂)

Potassium iodide (KI)

Acetonitrile (MeCN)

Deionized water

Sodium bicarbonate (NaHCO₃), 1 M solution

Sodium thiosulfate (Na₂S₂O₃), 2 M solution

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

In a 250 mL round-bottom flask, dissolve the starting amine (e.g., 10 mmol) in acetonitrile (50

mL). Add p-toluenesulfonic acid (12 mmol, 1.2 equiv) and stir until a homogenous solution or

fine suspension of the ammonium salt is formed.

In a separate beaker, prepare a solution of sodium nitrite (11 mmol, 1.1 equiv) and

potassium iodide (11 mmol, 1.1 equiv) in deionized water (20 mL).

Cool the reaction flask containing the amine salt to 10-15 °C using an ice bath.

Add the aqueous NaNO₂/KI solution dropwise to the stirred amine salt suspension over 15-

20 minutes. A vigorous evolution of nitrogen gas will be observed.

After the initial 10-15 minutes of addition under cooling, remove the ice bath and allow the

reaction to warm to room temperature. Continue stirring for an additional 30-60 minutes, or

until gas evolution ceases.

Monitor the reaction completion by TLC, ensuring the starting amine spot has been fully

consumed.
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Upon completion, add 50 mL of water to the reaction mixture. Quench any residual iodine by

adding 2 M sodium thiosulfate solution until the dark color disappears.

Neutralize the mixture by adding 1 M sodium bicarbonate solution until the pH is

approximately 9-10.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or

diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous

magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude 2-Chloro-5-iodotoluene.

Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate

gradient) or vacuum distillation to obtain the pure compound.

Spectroscopic and Analytical Data
While complete, verified experimental spectra for 2-Chloro-5-iodotoluene are not widely

available in public databases, the expected analytical data can be reliably predicted based on

its structure and comparison with analogous compounds.
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Analysis Type Expected Characteristics

¹H NMR

Aromatic Protons (3H): Three signals expected

in the aromatic region (~7.0-7.8 ppm). H6

(adjacent to iodine) should appear as a doublet.

H4 (between methyl and iodine) should be a

doublet of doublets. H3 (adjacent to chlorine)

should be a doublet. Methyl Protons (3H): A

singlet around 2.3-2.4 ppm.

¹³C NMR

Aromatic Carbons (6C): Six distinct signals. The

carbon bearing the iodine (C5) will be

significantly downfield shifted but may be broad.

The carbon bearing chlorine (C2) will also be

downfield. The carbon bearing the methyl group

(C1) and the iodinated carbon (C5) will show the

most distinct shifts. Methyl Carbon (1C): A signal

in the aliphatic region (~20 ppm).

IR Spectroscopy

C-H (aromatic): ~3100-3000 cm⁻¹. C-H

(aliphatic, methyl): ~2950-2850 cm⁻¹. C=C

(aromatic ring stretch): ~1600-1450 cm⁻¹. C-Cl

Stretch: ~800-600 cm⁻¹. C-I Stretch: ~600-500

cm⁻¹.

Mass Spectrometry (EI)

Molecular Ion (M⁺): m/z ≈ 252. Isotopic Pattern:

A characteristic M+2 peak at m/z ≈ 254 with an

intensity of approximately 32% relative to the

M⁺ peak, confirming the presence of one

chlorine atom. Key Fragments: Loss of iodine

(M-127), loss of chlorine (M-35), and loss of the

methyl group (M-15).

Applications in Organic Synthesis: Cross-Coupling
Reactions
2-Chloro-5-iodotoluene is a valuable substrate for transition-metal-catalyzed cross-coupling

reactions. The significant difference in reactivity between the C-I and C-Cl bonds (C-I being
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much more reactive in typical palladium-catalyzed cycles) allows for selective, sequential

functionalization. It is commonly used in Suzuki, Sonogashira, Heck, and other coupling

reactions to build molecular complexity.

Sonogashira Coupling Workflow
A typical application is the Sonogashira coupling with a terminal alkyne, which proceeds

selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent reactions.

Reactants Catalytic System

Coupled Product

2-Chloro-5-iodotoluene

2-Chloro-5-(alkynyl)toluene

 Sonogashira
 Coupling 

Terminal Alkyne
(e.g., Phenylacetylene)

 Sonogashira
 Coupling 

Pd Catalyst
(e.g., PdCl₂(PPh₃)₂)

Cu(I) Co-catalyst
(e.g., CuI)

Base
(e.g., Et₃N or DIPA)

Solvent
(e.g., THF or DMF)

Click to download full resolution via product page

Caption: Workflow for the Sonogashira coupling of 2-Chloro-5-iodotoluene.

Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the palladium-copper co-catalyzed Sonogashira

coupling of 2-Chloro-5-iodotoluene with a terminal alkyne.

Materials:

2-Chloro-5-iodotoluene

Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

Copper(I) iodide (CuI, 4 mol%)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPA) (as both base and solvent, or 3-4 equiv

in THF)

Anhydrous Tetrahydrofuran (THF) (if not using amine as solvent)

Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-5-
iodotoluene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and

copper(I) iodide (0.04 mmol).

Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe. The mixture should be

thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the

solution for 20 minutes.

Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture at room

temperature.

Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir.

Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed

(typically 2-12 hours).

Upon completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x

25 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-

ethyl acetate gradient) to isolate the 2-chloro-5-(alkynyl)toluene product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

